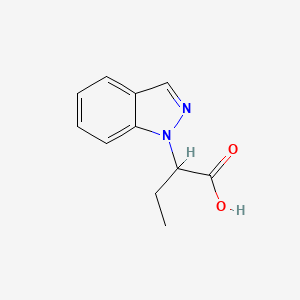
N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide
Descripción general
Descripción
“N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide” is a chemical compound with the molecular formula C18H17N3O2 and a molecular weight of 307.35 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide” can be represented by the SMILES notation: CC1=NC2=C (C=CC (=C2)NC (=O)C)N (C1=O)CC3=CC=CC=C3 .Aplicaciones Científicas De Investigación
Antitumor Activity : A study by Al-Suwaidan et al. (2016) found that certain analogs of the compound displayed significant broad-spectrum antitumor activity. These compounds were more potent compared to the positive control, 5-FU, in inhibiting tumor growth. Molecular docking studies suggested that these compounds could inhibit the growth of cancer cell lines through inhibition of kinases like EGFR-TK and B-RAF kinase (Al-Suwaidan et al., 2016).
Antimicrobial and Antifungal Agents : Ahmed et al. (2018) synthesized new lipophilic acetamide derivatives, including variants of the compound , and found them to exhibit promising broad-spectrum antibacterial activity against various strains. Some compounds also showed appreciable antifungal activity, comparable to known antifungal drugs (Ahmed et al., 2018).
Neuroimaging Applications : A study by Yui et al. (2010) evaluated two related compounds for their potential in neuroimaging. The compounds were investigated for their kinetics in the monkey brain and for imaging of translocator protein in the infarcted rat brain. The findings suggested their usefulness in imaging studies of translocator protein in primates (Yui et al., 2010).
Anticonvulsant Agents : Ibrahim et al. (2013) designed and synthesized derivatives of the compound to evaluate their anticonvulsant activity. The study found that some compounds showed high anticonvulsant activities in experimental models (Ibrahim et al., 2013).
Photovoltaic Efficiency and Ligand-Protein Interactions : Mary et al. (2020) conducted a study on bioactive benzothiazolinone acetamide analogs, closely related to the compound , for their potential use in dye-sensitized solar cells (DSSCs) and as ligands for protein interactions. The compounds showed good light harvesting efficiency and were found to be potential photosensitizers (Mary et al., 2020).
Antibacterial and Antifungal Agents : Kumar et al. (2013) synthesized derivatives of the compound and evaluated them for their antibacterial and antifungal activities. The compounds showed activity against various bacterial and fungal strains (Kumar et al., 2013).
Propiedades
IUPAC Name |
N-(1-benzyl-3-methyl-2-oxoquinoxalin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-18(23)21(11-14-6-4-3-5-7-14)17-9-8-15(20-13(2)22)10-16(17)19-12/h3-10H,11H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLETZFVKCAJPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)NC(=O)C)N(C1=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



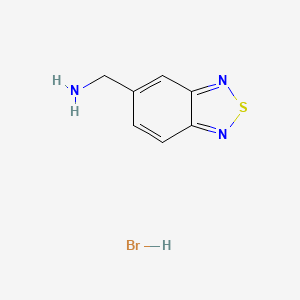
![[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B1392657.png)
![{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392658.png)
![[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid](/img/structure/B1392660.png)
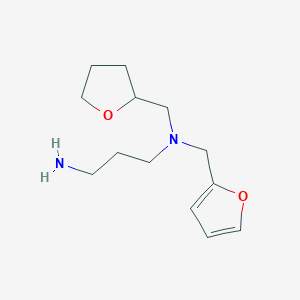
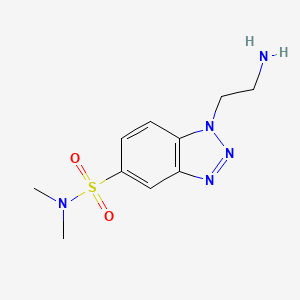
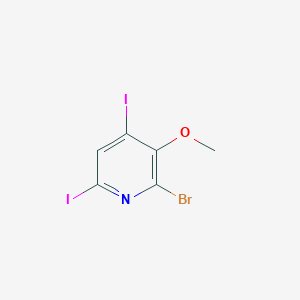
![1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392666.png)
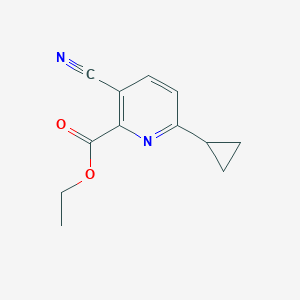
![1-(2-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392669.png)
![[(1-Benzoyl-2-methyl-2,3-dihydro-1H-indol-6-yl)methyl]amine](/img/structure/B1392670.png)
![1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392671.png)

